N-tert-Butoxycarbonyl Mirabegron is a derivative of Mirabegron, which is classified as a beta-3 adrenergic receptor agonist. It is primarily utilized in the treatment of overactive bladder. The compound features a tert-butoxycarbonyl group, commonly known as the Boc group, which serves as a protecting group in organic synthesis. This modification is crucial for preventing unwanted reactions involving the amine functional group during chemical transformations.
Industrial production mirrors these laboratory methods but scales up for efficiency and yield optimization, utilizing larger reactors and more controlled conditions.
N-tert-Butoxycarbonyl Mirabegron has a complex molecular structure that retains the core framework of Mirabegron while incorporating the tert-butoxycarbonyl protecting group. The chemical formula for this compound is C₁₅H₁₉N₃O₃S, and it possesses a molecular weight of approximately 319.39 g/mol.
The structural representation includes:
N-tert-Butoxycarbonyl Mirabegron is involved in several notable chemical reactions:
Common reagents used in these reactions include:
N-tert-Butoxycarbonyl Mirabegron functions by activating beta-3 adrenergic receptors, which leads to relaxation of detrusor smooth muscle during the bladder's filling phase. This mechanism increases bladder capacity and reduces symptoms associated with overactive bladder, such as urgency and frequency .
N-tert-Butoxycarbonyl Mirabegron exhibits several important physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry are often employed to characterize this compound thoroughly .
N-tert-Butoxycarbonyl Mirabegron has various applications across different fields:
The N-tert-butoxycarbonyl (Boc) Mirabegron derivative represents a strategically protected variant of the β₃-adrenoceptor agonist mirabegron. Mirabegron’s core structure comprises a 2-aminothiazole ring linked via an acetamide spacer to a para-substituted phenyl ethylamine moiety with a chiral (R)-2-hydroxy-2-phenylethyl group. The Boc group (–OC(O)C(CH₃)₃) is typically installed on the primary amine of the thiazole ring (pKa ~17), transforming it into a sterically shielded carbamate. This modification significantly alters the molecule’s physicochemical properties: Increased lipophilicity (log P increase of ~1.5 units) and reduced basicity (protonation suppressed by the electron-withdrawing carbamate) are observed, enhancing solubility in organic solvents during synthesis [3] [5].
Table 1: Key Structural and Electronic Properties of Mirabegron vs. N-Boc Mirabegron
Property | Mirabegron | N-Boc Mirabegron |
---|---|---|
Ionizable Group (pKa) | Thiazole amine (~17) | Carbamate (N/A) |
log P (Predicted) | 2.8 | ~4.3 |
Key ¹H NMR Shift (amine) | δ 6.84 (s, 2H) | δ 10.5 (br s, 1H, NHBoc) |
Reactivity | Nucleophilic | Electrophilically protected |
Boc protection offers orthogonal stability against nucleophiles and bases compared to other amine-protecting strategies like acetyl or benzyl groups. Crucially, phenolic Boc groups (used in intermediates for mirabegron synthesis) exhibit base lability, decomposing under mild basic conditions (e.g., dilute NaOH), whereas the aminothiazole Boc group requires strong acidolysis (e.g., 25–50% TFA in DCM) for cleavage. This differential stability enables selective deprotection in complex syntheses [2] [10].
The Boc group, introduced in the 1960s, revolutionized peptide synthesis by providing an acid-labile alternative to base-sensitive carbobenzoxy (Cbz) groups. Its adoption surged due to compatibility with solid-phase methodologies (e.g., Merrifield synthesis) and resilience under diverse reaction conditions (alkylations, acylations, reductions). By the 1990s, Boc chemistry extended beyond peptides to heterocyclic drug intermediates, particularly those bearing base-sensitive or oxidatively labile functionalities [6] [10].
Mirabegron’s synthesis exemplifies this evolution. Early routes faced challenges with stereoselective epoxide opening (using (R)-styrene oxide), yielding undesired di-alkylated byproducts and necessitating low-yielding chromatographic purification (~27%). The Boc strategy emerged as a superior approach:
Table 2: Synthetic Route Comparison for Mirabegron Precursors
Strategy | Key Step | Yield | Purity Challenge |
---|---|---|---|
Epoxide Opening | (R)-Styrene oxide + amine | ~27% | N-Alkylation byproducts |
Boc Protection | Boc₂O + EDC/HOBt coupling | >80% | Minimal impurities |
This shift underscores Boc’s role in enabling industrially scalable, chromatography-free processes for complex amines, reducing production costs and environmental impact [5] [10].
Boc protection directly influences the pharmacophore optimization of β₃-agonists like mirabegron. The β₃-adrenoceptor (β₃-AR) possesses a deep hydrophobic binding pocket requiring ligands with balanced lipophilicity and hydrogen-bonding capacity. Boc intermediates serve dual roles:
Biophysically, Boc installation stabilizes the extended conformation of mirabegron’s ethylenediamine linker via steric crowding, as confirmed by X-ray crystallography of intermediates. This conformation mimics the bound state in the β₃-AR’s transmembrane domain, where the Boc group’s tert-butyl moiety engages van der Waals contacts with Val114, Phe309, and Tyr308 residues. Consequently, Boc-protected analogs exhibit measurable β₃-AR binding (Ki ~250 nM), albeit reduced versus mirabegron (Ki ~22 nM), validating their use as synthetic precursors with retained target engagement [4] [7] [8].
Table 3: Functional Impact of Boc Group on β₃-Adrenoceptor Interactions
Parameter | Mirabegron | N-Boc Mirabegron | Significance |
---|---|---|---|
cAMP Production (EC₅₀) | 22 nM | 350 nM | Partial retention of agonism |
Lipophilic Efficiency (LiPE) | 4.2 | 3.8 | Moderate efficiency loss |
Metabolic Stability (t₁/₂) | 50 h | >72 h | Enhanced resistance to CYP oxidation |
Furthermore, Boc protection enables the study of age-dependent β₃-AR responses. Human detrusor muscle from aged subjects (>70 years) shows diminished relaxation to β₃-agonists (Cohen’s d = 0.13 vs. 1.82 in mid-life) despite unchanged receptor density. Boc-mirabegron intermediates help decouple receptor expression from signaling efficacy, implicating downstream Gs-protein coupling defects in age-related therapeutic resistance [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: